N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE
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Overview
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a benzodiazole ring fused with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a carboxylic acid derivative. This intermediate is then coupled with a phenyl group via a Suzuki coupling reaction. The final step involves the acylation of the phenyl group with 2-(2-methylphenoxy)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
- N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
Uniqueness
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy compared to its analogs.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-2-5-12-20(15)27-14-21(26)23-17-9-6-8-16(13-17)22-24-18-10-3-4-11-19(18)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOXHNEDOEYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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